3-(Fluoromethyl)cyclopentan-1-one 3-(Fluoromethyl)cyclopentan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13497931
InChI: InChI=1S/C6H9FO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2
SMILES: C1CC(=O)CC1CF
Molecular Formula: C6H9FO
Molecular Weight: 116.13 g/mol

3-(Fluoromethyl)cyclopentan-1-one

CAS No.:

Cat. No.: VC13497931

Molecular Formula: C6H9FO

Molecular Weight: 116.13 g/mol

* For research use only. Not for human or veterinary use.

3-(Fluoromethyl)cyclopentan-1-one -

Specification

Molecular Formula C6H9FO
Molecular Weight 116.13 g/mol
IUPAC Name 3-(fluoromethyl)cyclopentan-1-one
Standard InChI InChI=1S/C6H9FO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2
Standard InChI Key RCPCVPDBJOLAKR-UHFFFAOYSA-N
SMILES C1CC(=O)CC1CF
Canonical SMILES C1CC(=O)CC1CF

Introduction

Overview of 3-(Fluoromethyl)cyclopentan-1-one

3-(Fluoromethyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring with a fluoromethyl group attached at the third position. Its molecular formula is C6H9FOC_6H_9FO, and it has a molecular weight of approximately 116.13 g/mol. The presence of the fluoromethyl group imparts unique electronic and physicochemical properties, such as increased lipophilicity and altered reactivity, which make this compound particularly intriguing for applications in medicinal and synthetic organic chemistry.

Synthesis Methods

The synthesis of 3-(Fluoromethyl)cyclopentan-1-one typically involves fluorination reactions or the use of fluorinated precursors. Common synthetic routes include:

  • Starting from cyclopentanone, selective halogenation followed by substitution with a fluoride source.

  • Using fluorinated reagents like diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group.

Optimization of reaction conditions is critical to achieve high yields and purity, as side reactions involving over-fluorination or decomposition may occur.

Applications

3-(Fluoromethyl)cyclopentan-1-one has applications in:

  • Medicinal Chemistry:

    • As a scaffold for synthesizing biologically active molecules.

    • Potential use in drug discovery targeting enzymes or receptors sensitive to fluorinated ligands.

  • Synthetic Organic Chemistry:

    • As an intermediate in the synthesis of more complex fluorinated compounds.

    • Useful in reactions requiring selective functionalization due to its reactive ketone group.

Comparative Analysis

To understand its uniqueness, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesUnique Properties
3-(Trifluoromethyl)cyclopentan-1-oneContains a trifluoromethyl groupEnhanced metabolic stability and lipophilicity
3-(Hydroxymethyl)cyclopentan-1-oneContains a hydroxymethyl groupCan be oxidized to carboxylic acid
3-(Fluoromethyl)cyclohexan-1-oneCyclohexanone structure with fluoromethylPotential applications in drug development

Research Gaps and Future Directions

While the compound exhibits promising features, key areas for further exploration include:

  • Mechanistic Studies: Detailed investigations into how the fluoromethyl group influences enzyme binding or receptor modulation.

  • Toxicological Assessments: Evaluating safety profiles for potential pharmaceutical applications.

  • Synthetic Optimization: Developing greener and more efficient synthetic routes.

Data Table: Key Characteristics

PropertyValue
Molecular FormulaC6H9FOC_6H_9FO
Molecular Weight~116.13 g/mol
Functional GroupsKetone, Fluoromethyl
ApplicationsMedicinal chemistry, Synthetic organic chemistry

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